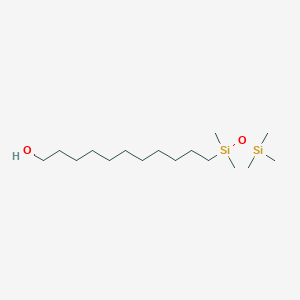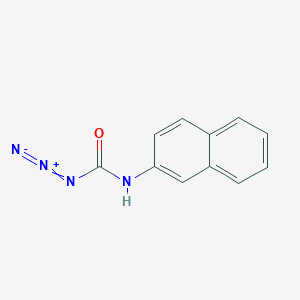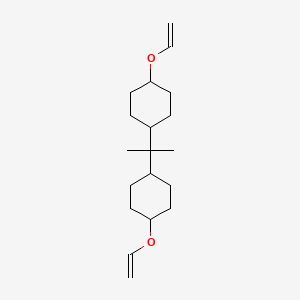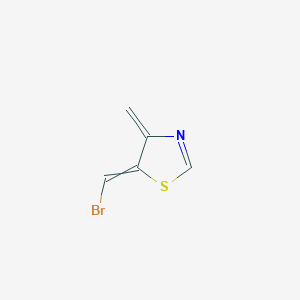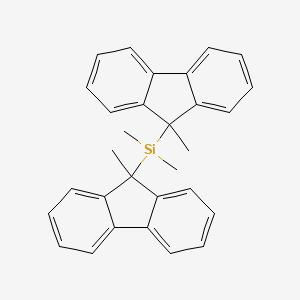silane CAS No. 141684-57-3](/img/structure/B14260937.png)
[1-(Dichlorosilylidene)-3,3-dimethylbutyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichlorosilylidene)-3,3-dimethylbutylsilane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a dichlorosilylidene group and a trimethylsilyl group attached to a dimethylbutyl backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane typically involves the reaction of dichlorosilane with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dichlorosilane+3,3-dimethyl-1-butene→1-(Dichlorosilylidene)-3,3-dimethylbutylsilane
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and continuous monitoring of reaction parameters are essential to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the silicon atoms are oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorosilylidene group to a silyl group.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silyl derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It is used in the synthesis of complex organosilicon compounds.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological applications.
Medicine:
Drug Delivery: It can be used in the development of drug delivery systems due to its unique chemical properties.
Industry:
Materials Science: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane exerts its effects involves the interaction of the silicon atoms with various molecular targets. The dichlorosilylidene group can form strong bonds with other atoms, facilitating various chemical reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity.
Comparaison Avec Des Composés Similaires
- Trimethylsilyl chloride
- Dimethyldichlorosilane
- Tetramethylsilane
Comparison:
- Uniqueness: 1-(Dichlorosilylidene)-3,3-dimethylbutylsilane is unique due to the presence of both dichlorosilylidene and trimethylsilyl groups, which provide distinct reactivity and stability.
- Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns due to the combination of functional groups.
Propriétés
Numéro CAS |
141684-57-3 |
|---|---|
Formule moléculaire |
C9H20Cl2Si2 |
Poids moléculaire |
255.33 g/mol |
Nom IUPAC |
(1-dichlorosilylidene-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si2/c1-9(2,3)7-8(12(10)11)13(4,5)6/h7H2,1-6H3 |
Clé InChI |
HFFVBJZNPWNALC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=[Si](Cl)Cl)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


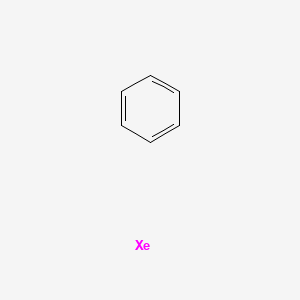
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
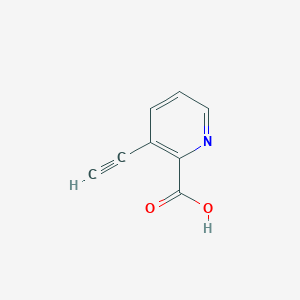
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
